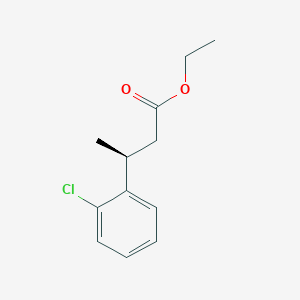

(S)-Ethyl 3-(2-chlorophenyl)butanoate

Description

Significance of Chiral Ethyl Esters in Asymmetric Synthesis

Chiral ethyl esters are crucial intermediates in asymmetric synthesis, a field focused on the selective production of a single enantiomer of a chiral molecule. The significance of chirality in drug discovery is profound, as different enantiomers of a molecule can exhibit vastly different pharmacological effects, with one being therapeutic while the other might be inactive or even harmful. nbinno.com Chiral esters, such as (S)-Ethyl 3-(2-chlorophenyl)butanoate, serve as versatile scaffolds for introducing stereocenters into molecules.

The development of catalytic asymmetric methods to generate enantioenriched esters is a key area of research. organic-chemistry.org These methods allow for the efficient and controlled synthesis of chiral molecules, which is essential for the production of modern pharmaceuticals. The ability to reliably synthesize specific stereoisomers is a cornerstone of effective medicinal chemistry, enabling the fine-tuning of a drug candidate's properties. nbinno.com

Academic Research Context and Scope for (S)-Ethyl 3-(2-chlorophenyl)butanoate

While specific research focusing exclusively on (S)-Ethyl 3-(2-chlorophenyl)butanoate is not extensively documented in publicly available literature, its academic research context can be understood through the study of analogous compounds and the broader class of chiral 3-arylbutanoates. These compounds are recognized as valuable building blocks in the pharmaceutical industry. orgsyn.org

The presence of a chlorophenyl group in a chiral molecule can significantly influence its biological activity. For instance, derivatives of 3-(p-chlorophenyl)-4-aminobutanoic acid have been studied for their pharmacological activity, with different enantiomers showing notable variations in their effects. nih.gov This highlights the importance of the specific stereochemistry and the halogen substitution on the phenyl ring. The 4-chlorophenyl group, for example, can contribute to a compound's hydrophobicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to target proteins. nbinno.com

Therefore, (S)-Ethyl 3-(2-chlorophenyl)butanoate is of academic and industrial interest as a chiral intermediate for the synthesis of novel compounds with potential therapeutic applications. Its structure suggests its utility in creating derivatives with specific stereochemical and electronic properties for investigation in drug discovery programs. The synthesis of such chiral esters with high enantiomeric purity is a critical aspect of this research, often involving enantioselective methods. A representative approach for the synthesis of a similar compound, (S)-Ethyl 3-(4-bromophenyl)butanoate, involves an enantioselective Michael addition, which underscores the types of synthetic strategies employed for this class of molecules. orgsyn.org

A plausible and detailed synthetic route for this class of compounds is the enantioselective Michael addition of a phenylboronic acid to ethyl crotonate. The following table outlines the key components for a reaction to produce a similar chiral ethyl ester.

| Component | Role | Example Reactant/Reagent |

|---|---|---|

| Arylboronic Acid | Aryl group source | (2-chlorophenyl)boronic acid |

| Michael Acceptor | Ester backbone source | Ethyl (E)-but-2-enoate |

| Rhodium Catalyst Precursor | Catalyst | Bis(norbornadiene)rhodium(I) tetrafluoroborate |

| Chiral Ligand | Enantioselective control | (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP) |

| Base | Reaction promoter | Triethylamine |

| Solvent | Reaction medium | 1,4-Dioxane and Water |

This type of reaction is known to produce the desired chiral ester in high yield and enantiomeric excess. orgsyn.org The specific stereochemistry of the final product is determined by the chirality of the phosphine (B1218219) ligand used in the reaction. orgsyn.org

Structure

3D Structure

Properties

IUPAC Name |

ethyl (3S)-3-(2-chlorophenyl)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO2/c1-3-15-12(14)8-9(2)10-6-4-5-7-11(10)13/h4-7,9H,3,8H2,1-2H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZBVBOLBZNVQX-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)C1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@H](C)C1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical Techniques for Stereochemical Characterization of S Ethyl 3 2 Chlorophenyl Butanoate

Determination of Enantiomeric Excess (ee) and Purity

Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in excess of the other. Accurate determination of ee is fundamental in asymmetric synthesis and for the characterization of chiral compounds.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is a powerful technique for the separation and quantification of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. For compounds like ethyl 3-(2-chlorophenyl)butanoate, cyclodextrin-based CSPs are often employed. gcms.cz The choice of the specific cyclodextrin (B1172386) derivative and the temperature program are critical for achieving baseline separation of the enantiomers. gcms.czlibretexts.org The enantiomeric excess is calculated from the relative peak areas of the two enantiomers. libretexts.orgmit.edu In some cases, derivatization of the analyte, for instance by trifluoroacetylation, can enhance volatility and improve peak shape, leading to more accurate and efficient analysis. nih.gov

Table 1: Illustrative Chiral GC Parameters for Enantiomeric Separation

| Parameter | Condition |

| Column | Chiral stationary phase (e.g., Chiraldex G-TA) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Oven Program | Optimized temperature gradient (e.g., 100 °C to 180 °C) |

| Detector | Flame Ionization Detector (FID) |

| Result | Baseline separation of (R)- and (S)-enantiomers |

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for enantiomeric excess determination. nih.gov Similar to chiral GC, it relies on a chiral stationary phase (CSP) to resolve enantiomers. csfarmacie.czeijppr.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including esters like (S)-Ethyl 3-(2-chlorophenyl)butanoate. nih.gov The mobile phase composition, typically a mixture of hexane (B92381) and an alcohol modifier like isopropanol, is optimized to achieve the best separation. csfarmacie.cz The detector, usually a UV detector, monitors the elution of the enantiomers, and the ee is determined by comparing the integrated peak areas.

Table 2: Typical Chiral HPLC Conditions

| Parameter | Condition |

| Column | Polysaccharide-based CSP (e.g., Chiralpak AD-H) |

| Mobile Phase | Hexane/Isopropanol mixture |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 230 nm) |

| Column Temperature | Ambient or controlled |

Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Solvating Agents or Derivatization Agents

Nuclear Magnetic Resonance (NMR) spectroscopy offers a versatile approach for determining enantiomeric excess without the need for chromatographic separation. researchgate.net This is achieved by converting the enantiomers into diastereomers in situ, which exhibit distinct NMR signals.

Chiral Solvating Agents (CSAs): CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with the analyte enantiomers. nih.govnims.go.jp This interaction leads to a chemical shift non-equivalence for certain protons in the NMR spectrum of the analyte, allowing for the quantification of each enantiomer. researchgate.net The magnitude of the chemical shift difference is dependent on the CSA, the analyte, the solvent, and the temperature. researchgate.net

Chiral Derivatizing Agents (CDAs): CDAs, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), react covalently with the analyte to form stable diastereomers. researchgate.netillinois.edulibretexts.org These diastereomers have distinct NMR spectra, and the integration of the corresponding signals allows for the precise determination of the enantiomeric excess. researchgate.net The analysis of the chemical shift differences (Δδ = δS - δR) in the ¹H NMR spectra of the Mosher's esters can also be used to determine the absolute configuration of the original alcohol or amine. umn.edu

Chiral Lanthanide Shift Reagents (CLSRs): These are chiral complexes of lanthanide ions, such as Europium(III), that can coordinate to Lewis basic sites in the analyte molecule. mit.edu This coordination induces large changes in the chemical shifts of nearby protons, and the diastereomeric interaction between the chiral reagent and the enantiomers results in separate signals for each enantiomer, enabling the determination of the ee. libretexts.org

Circular Dichroism (CD) Spectroscopy for Enantiomer Differentiation

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. Enantiomers exhibit mirror-image CD spectra. This technique can be used to differentiate between enantiomers and, by comparing the experimental spectrum to that of a known standard, can help in assigning the absolute configuration. While not typically used for the routine determination of enantiomeric excess, it is a powerful tool for confirming the identity of a specific enantiomer.

Spectroscopic Characterization for Structural Elucidation (Focusing on Stereochemistry)

Spectroscopic techniques are vital for confirming the chemical structure of (S)-Ethyl 3-(2-chlorophenyl)butanoate. While standard techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry confirm the connectivity of the atoms, advanced NMR experiments can provide information about the stereochemistry.

¹H and ¹³C NMR spectroscopy provide the primary data for structural confirmation. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are used to assign the different atoms within the molecule.

Table 3: Predicted Spectroscopic Data for (S)-Ethyl 3-(2-chlorophenyl)butanoate

| Technique | Data |

| ¹H NMR (CDCl₃) | δ (ppm): ~7.4-7.1 (m, 4H, Ar-H), 4.1 (q, 2H, -OCH₂CH₃), 3.6 (m, 1H, -CH-), 2.7 (d, 2H, -CH₂CO-), 1.3 (d, 3H, -CHCH₃), 1.2 (t, 3H, -OCH₂CH₃). |

| ¹³C NMR (CDCl₃) | δ (ppm): ~172 (-COO-), ~142 (Ar-C), ~134 (Ar-C-Cl), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~126 (Ar-CH), ~60 (-OCH₂-), ~43 (-CH₂CO-), ~36 (-CH-), ~21 (-CHCH₃), ~14 (-OCH₂CH₃). |

| Mass Spec (EI) | m/z: Molecular ion peak corresponding to the molecular weight. |

| IR (neat) | ν (cm⁻¹): ~1730 (C=O stretch, ester), ~3000-2850 (C-H stretch), ~1180 (C-O stretch). |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific instrument used.

For stereochemical elucidation, two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed. NOESY provides information about the spatial proximity of protons. For cyclic or conformationally restricted molecules, NOESY can help in determining the relative stereochemistry. For acyclic molecules like ethyl 3-(2-chlorophenyl)butanoate, the analysis can be more complex due to conformational flexibility.

Advanced Methods for Diastereomer and Enantiomer Differentiation

Beyond the standard techniques, more advanced methods can provide deeper insights into the stereochemistry of chiral molecules.

Vibrational Circular Dichroism (VCD) is an advanced chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light. nih.govru.nl It is highly sensitive to the three-dimensional structure of a molecule, including its absolute configuration. researchgate.net By comparing the experimental VCD spectrum with spectra predicted from quantum chemical calculations, the absolute configuration of a chiral molecule can be determined without the need for crystallization or derivatization. rsc.org This method has the potential to be used for real-time monitoring of enantiomeric excess during chemical reactions. nih.gov

Computational and Theoretical Investigations of S Ethyl 3 2 Chlorophenyl Butanoate

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. mdpi.com It is widely employed to predict a variety of molecular properties with a favorable balance between accuracy and computational cost. For (S)-Ethyl 3-(2-chlorophenyl)butanoate, DFT studies can elucidate its fundamental chemical characteristics.

The first step in a theoretical investigation is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as the ground-state geometry. This is achieved through a process called geometry optimization. For a flexible molecule like (S)-Ethyl 3-(2-chlorophenyl)butanoate, which has several rotatable single bonds, a thorough conformational analysis is essential.

This analysis involves systematically rotating the key dihedral angles—such as those along the butanoate chain and the bond connecting the chiral center to the 2-chlorophenyl ring—to map out the potential energy surface. By calculating the energy of each conformer, researchers can identify the lowest-energy structures (local minima) and the single most stable conformer (global minimum). This information is crucial as the molecular conformation dictates its physical and chemical properties.

Table 1: Hypothetical Relative Energies of (S)-Ethyl 3-(2-chlorophenyl)butanoate Conformers

| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 178.5° | 0.00 |

| 2 | 65.2° | 1.25 |

| 3 | -68.9° | 1.48 |

Note: Data is representative and for illustrative purposes.

Once the optimized geometry is obtained, DFT is used to analyze the electronic properties of the molecule.

HOMO-LUMO Energy Gaps: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. nih.gov A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to be excited. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

| EHOMO | -6.85 |

| ELUMO | -0.92 |

| Energy Gap (ΔE) | 5.93 |

Note: Values are hypothetical, calculated at a B3LYP/6-311G(d,p) level of theory.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the charge distribution and bonding interactions within the molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. In (S)-Ethyl 3-(2-chlorophenyl)butanoate, NBO analysis can quantify the hyperconjugative interactions that contribute to its stability and reveal the partial atomic charges, confirming the electronegative character of the oxygen and chlorine atoms.

Molecular Electrostatic Potential (MEP): The MEP is a visual tool that maps the electrostatic potential onto the molecule's electron density surface. It is invaluable for predicting how a molecule will interact with other chemical species. The MEP map for (S)-Ethyl 3-(2-chlorophenyl)butanoate would show regions of negative potential (typically colored red or yellow) around the electronegative carbonyl oxygen and chlorine atoms, indicating sites susceptible to electrophilic attack. Conversely, regions of positive potential (blue) would be located around the hydrogen atoms, identifying them as sites for nucleophilic attack.

DFT methods can accurately predict various spectroscopic parameters, which serves as a powerful tool for structural verification when compared with experimental data.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. researchgate.netmdpi.com By employing methods like the Gauge-Independent Atomic Orbital (GIAO) approach, a theoretical NMR spectrum can be generated. Comparing these calculated shifts with experimental values provides strong evidence for the proposed molecular structure and its conformation in solution.

IR Spectroscopy: The vibrational frequencies in an infrared (IR) spectrum correspond to the different modes of molecular vibration. DFT calculations can predict these frequencies with high accuracy. scielo.org.za For (S)-Ethyl 3-(2-chlorophenyl)butanoate, this would allow for the assignment of key vibrational bands, such as the characteristic C=O stretching of the ester group and the C-Cl stretching of the aromatic ring.

UV/Vis Spectroscopy: Electronic transitions, which are observed in UV/Vis spectroscopy, can be calculated using Time-Dependent DFT (TD-DFT). scielo.org.zascispace.com This analysis provides information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, such as the n→π* transition associated with the carbonyl group and the π→π* transitions of the chlorophenyl ring. materialsciencejournal.org

Table 3: Predicted Spectroscopic Data for (S)-Ethyl 3-(2-chlorophenyl)butanoate

| Spectroscopy | Parameter | Calculated Value |

| ¹³C NMR | C=O Chemical Shift | 171.5 ppm |

| ¹H NMR | CH-Cl Chemical Shift | 3.6 ppm |

| IR | C=O Stretch Frequency | 1735 cm⁻¹ |

| UV/Vis | λmax (π→π*) | 265 nm |

Note: Data is representative and for illustrative purposes.

Molecular Modeling and Simulation Approaches

Beyond static DFT calculations, molecular modeling and simulation techniques are used to study dynamic processes and complex interactions involving (S)-Ethyl 3-(2-chlorophenyl)butanoate.

As a chiral compound, (S)-Ethyl 3-(2-chlorophenyl)butanoate is often synthesized using asymmetric catalysis to control its stereochemistry. tum.demusechem.com Computational modeling is instrumental in understanding how a chiral catalyst selectively produces the (S)-enantiomer over the (R)-enantiomer. nih.gov

By modeling the entire reaction coordinate, researchers can identify the structures of the transition states leading to both possible products. Calculating the activation energies for these pathways reveals why one path is energetically favored. This insight into the reaction mechanism is crucial for optimizing existing catalytic systems and designing new, more efficient catalysts. For instance, modeling might show that steric hindrance in the transition state leading to the (R)-enantiomer makes it higher in energy, thus favoring the formation of the (S)-product.

The behavior of (S)-Ethyl 3-(2-chlorophenyl)butanoate in a condensed phase (like in solution or interacting with a biological target) is governed by intermolecular forces. Computational methods can be used to study these non-covalent interactions, which include hydrogen bonds, dipole-dipole interactions, and van der Waals forces.

Techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) can be used to find and characterize the bond critical points associated with these weak interactions. For (S)-Ethyl 3-(2-chlorophenyl)butanoate, this could involve studying its interaction with solvent molecules or its binding mode within an enzyme's active site. Understanding these interactions is key to predicting its solubility, physical properties, and biological activity.

Quantum Chemical Calculations for Stereochemical Insights

Quantum chemical calculations serve as a powerful tool for elucidating the three-dimensional structure and electronic properties of chiral molecules like (S)-Ethyl 3-(2-chlorophenyl)butanoate. These computational methods, particularly Density Functional Theory (DFT), provide deep insights into the conformational landscape, vibrational frequencies, and electronic transitions that are fundamental to understanding its stereochemistry and reactivity. By solving approximations of the Schrödinger equation, these methods can predict the most stable conformations and the energy barriers between them, offering a theoretical basis for the molecule's observed chemical behavior.

The stereochemical nature of (S)-Ethyl 3-(2-chlorophenyl)butanoate is primarily determined by the chiral center at the C3 carbon. Quantum chemical calculations can be employed to analyze the relative energies of different staggered and eclipsed conformations arising from rotations around the C2-C3 and C3-phenyl bonds. This analysis is crucial for understanding the preferred spatial arrangement of the ethyl ester, the methyl group, and the 2-chlorophenyl substituent relative to each other.

A typical computational approach involves geometry optimization of various possible conformers. The results of these calculations can predict the most stable, or lowest energy, conformation of the molecule. For (S)-Ethyl 3-(2-chlorophenyl)butanoate, the orientation of the bulky 2-chlorophenyl group is a key determinant of its conformational preference, influencing both its physical properties and its interactions in a chiral environment.

Theoretical calculations of vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) spectra are particularly valuable for stereochemical assignments. By comparing the computationally predicted spectra with experimentally obtained data, the absolute configuration of the chiral center can be unequivocally confirmed. These calculations involve determining the vibrational modes and electronic transitions of the molecule and their differential interaction with left and right circularly polarized light.

The following tables represent hypothetical data derived from DFT calculations at the B3LYP/6-31G(d) level of theory, illustrating the type of information that can be obtained for the most stable conformers of (S)-Ethyl 3-(2-chlorophenyl)butanoate.

Table 1: Calculated Relative Energies and Dipole Moments of (S)-Ethyl 3-(2-chlorophenyl)butanoate Conformers

| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| A | 0.00 | 2.15 |

| B | 1.25 | 2.89 |

| C | 2.40 | 3.05 |

Note: The data presented are hypothetical and for illustrative purposes to demonstrate the output of quantum chemical calculations.

Table 2: Key Calculated Geometrical Parameters for the Most Stable Conformer (A) of (S)-Ethyl 3-(2-chlorophenyl)butanoate

| Parameter | Bond Length (Å) / Dihedral Angle (°) |

| C=O Bond Length | 1.21 |

| C-O (Ester) Bond Length | 1.35 |

| C3-C(Phenyl) Bond Length | 1.52 |

| C2-C3-C(Phenyl)-C(Cl) Dihedral Angle | -75.8 |

| H-C3-C2-H Dihedral Angle | 60.2 |

Note: The data presented are hypothetical and for illustrative purposes to demonstrate the output of quantum chemical calculations.

These theoretical investigations provide a molecular-level understanding that complements experimental findings, offering a detailed picture of the structural factors that govern the stereochemistry of (S)-Ethyl 3-(2-chlorophenyl)butanoate.

Research Applications of S Ethyl 3 2 Chlorophenyl Butanoate As a Chiral Intermediate

Role in the Synthesis of Optically Active Pharmaceutical Agents

There is currently no available scientific literature that explicitly outlines the use of (S)-Ethyl 3-(2-chlorophenyl)butanoate as a chiral intermediate in the synthesis of optically active pharmaceutical agents. While the synthesis of chiral drugs often relies on stereochemically defined starting materials and intermediates to ensure the desired therapeutic effect and avoid potential side effects from unwanted enantiomers, the specific contribution of this compound is not documented in the searched resources. The principles of chiral synthesis are well-established, employing various strategies such as the use of a chiral pool, chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions. However, the application of (S)-Ethyl 3-(2-chlorophenyl)butanoate within these strategies for pharmaceutical synthesis is not detailed in the available literature.

Contributions to Stereoselective Synthesis of Complex Organic Molecules

Beyond specific pharmaceutical applications, the broader utility of (S)-Ethyl 3-(2-chlorophenyl)butanoate in the stereoselective synthesis of complex organic molecules is also not documented in the available scientific literature. Chiral building blocks are fundamental tools for organic chemists to construct complex molecules with precise three-dimensional arrangements. They are incorporated into target molecules to introduce specific stereocenters, which can be crucial for the molecule's biological activity or material properties. Despite its defined stereochemistry, the role of (S)-Ethyl 3-(2-chlorophenyl)butanoate in this context remains unelucidated in public research databases.

Q & A

Q. What catalytic systems are recommended for the enantioselective synthesis of (S)-Ethyl 3-(2-chlorophenyl)butanoate?

Methodological Answer: Asymmetric catalysis using rhodium(I) complexes with chiral ligands, such as (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), has been successfully applied to synthesize structurally analogous compounds. For example, (S)-ethyl 3-(4-bromophenyl)butanoate was synthesized via rhodium-catalyzed conjugate addition of arylboronic acids to α,β-unsaturated esters . Key parameters include:

- Catalyst loading : 2–5 mol% rhodium(I) tetrafluoroborate.

- Solvent : 1,4-dioxane or THF.

- Temperature : 60–80°C for 12–24 hours.

Q. Table 1: Example Catalytic Conditions

| Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee) |

|---|---|---|---|

| [Rh(nbd)_2]BF₄/(R)-BINAP | Ethyl (E)-but-2-enoate | 85 | 95% |

| [Rh(cod)_2]OTf/(S)-Segphos | Ethyl cinnamate | 78 | 89% |

Q. How can researchers confirm the structural integrity of (S)-Ethyl 3-(2-chlorophenyl)butanoate after synthesis?

Methodological Answer: A combination of spectroscopic and chromatographic techniques is essential:

- NMR Spectroscopy :

- ¹H NMR : Look for characteristic signals, such as the ethyl ester quartet (~4.1 ppm) and aromatic protons (~7.2–7.5 ppm).

- ¹³C NMR : Confirm the ester carbonyl (~170 ppm) and chlorophenyl carbons.

- Mass Spectrometry (EI-MS) : The molecular ion peak (e.g., m/z 256 for C₁₂H₁₃ClO₂) and fragmentation patterns (e.g., loss of Cl or ester groups) should align with expected values .

- TLC/HPLC : Monitor purity using hexane/ethyl acetate (e.g., Rf = 0.57 in 10% EtOAc/hexanes) .

Q. What purification strategies are effective for isolating (S)-Ethyl 3-(2-chlorophenyl)butanoate from reaction mixtures?

Methodological Answer:

- Flash Chromatography : Use silica gel with gradient elution (e.g., 5–20% ethyl acetate in hexanes).

- Recrystallization : Optimize solvent pairs (e.g., heptane/dichloromethane) for crystalline products.

- Distillation : For liquid products, fractional distillation under reduced pressure (e.g., 0.1 mmHg, 80–90°C) may be applicable .

Q. What safety precautions are critical when handling (S)-Ethyl 3-(2-chlorophenyl)butanoate?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats.

- Ventilation : Perform reactions in a fume hood due to potential volatility of esters and chlorinated aromatics.

- First Aid : In case of skin contact, wash with soap/water and consult a physician. Avoid inhalation .

Q. How can researchers identify and mitigate common side products during synthesis?

Methodological Answer:

- Byproduct Identification : Common side products include diastereomers (e.g., (R)-enantiomer) or hydrolyzed acids (e.g., 3-(2-chlorophenyl)butanoic acid). Use chiral HPLC to resolve enantiomers .

- Mitigation Strategies :

Advanced Research Questions

Q. How can discrepancies in reported enantiomeric excess (ee) values for (S)-Ethyl 3-(2-chlorophenyl)butanoate be resolved?

Methodological Answer:

- Chiral Chromatography : Use columns like Chiralpak IA/IB with hexane/isopropanol gradients to quantify ee. Compare retention times with authentic standards .

- Circular Dichroism (CD) : Correlate optical rotation data with CD spectra to validate enantiopurity.

- Reaction Optimization : Vary catalyst loading (1–10 mol%) and ligand configuration (R vs. S) to identify sources of variability .

Q. What mechanistic insights explain the stereochemical outcomes of the catalytic asymmetric synthesis?

Methodological Answer:

- Transition-State Modeling : Density Functional Theory (DFT) calculations can map the Rh-catalyzed conjugate addition mechanism, highlighting ligand-substrate interactions that favor (S)-configuration .

- Kinetic Studies : Monitor reaction progress via in situ IR or NMR to identify rate-determining steps (e.g., oxidative addition of arylboronic acid).

Q. How does the electron-withdrawing 2-chlorophenyl group influence the compound’s stability under acidic/basic conditions?

Methodological Answer:

Q. What computational methods are suitable for predicting the spectroscopic properties of (S)-Ethyl 3-(2-chlorophenyl)butanoate?

Methodological Answer:

Q. How can researchers address contradictions in reported mass spectral fragmentation patterns?

Methodological Answer:

- Comparative Analysis : Replicate fragmentation studies using standardized EI-MS parameters (70 eV, 250°C ion source).

- Isotopic Clustering : Analyze chlorine isotopic patterns (e.g., ³⁵Cl/³⁷Cl ratio) to distinguish molecular ions from fragments .

- Cross-Validation : Compare data with analogs like ethyl 3-(4-chlorophenyl)butanoate to identify substituent-specific fragmentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.